
2-(1-(4-乙氧基苯甲酰)-3-氧代-1,2,3,4-四氢喹诺啉-2-基)-N-(3-(三氟甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including an ethoxybenzoyl group, a tetrahydroquinoxalin group, and a trifluoromethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. For example, the trifluoromethyl group could potentially be introduced through a process known as trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoxalin group suggests that the compound has a cyclic structure, while the trifluoromethylphenyl group would add additional complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the trifluoromethyl group, for example, could increase the compound’s stability and resistance to degradation .科学研究应用
Crop Protection
The trifluoromethylpyridine (TFMP) moiety in this compound plays a crucial role in protecting crops from pests. Specifically, derivatives of TFMP, including 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) , are used in the production of crop-protection products . These derivatives are effective in safeguarding agricultural yields by controlling pests and diseases.
Pharmaceutical Industry
Several TFMP derivatives find applications in pharmaceuticals. Their unique physicochemical properties, influenced by the fluorine atom and the pyridine moiety, contribute to their biological activities. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and many others are currently undergoing clinical trials . These applications span diverse therapeutic areas, highlighting the compound’s potential in drug development.
Veterinary Products
In addition to human medicine, TFMP derivatives are utilized in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, emphasizing their relevance in animal health .
Functional Materials
Beyond agrochemicals and pharmaceuticals, TFMP derivatives may have applications in functional materials. Their unique chemical properties make them interesting candidates for various material science applications, although further research is needed to uncover novel uses .
Synthesis and Production
The synthesis of TFMP derivatives involves chlorination and fluorination of precursor compounds, such as 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Understanding these synthetic pathways is essential for efficient production and utilization.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O4/c1-2-36-19-12-10-16(11-13-19)25(35)32-21-9-4-3-8-20(21)31-24(34)22(32)15-23(33)30-18-7-5-6-17(14-18)26(27,28)29/h3-14,22H,2,15H2,1H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHQGRZLNZADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


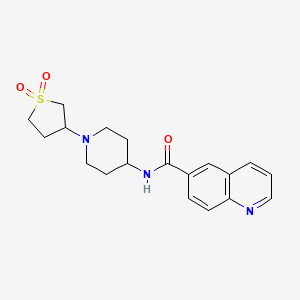
![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)
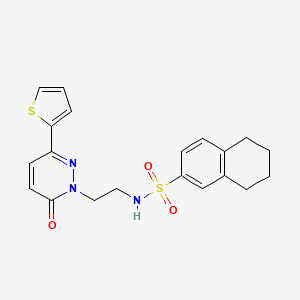
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)
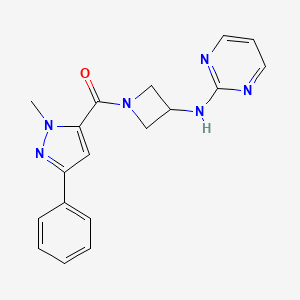
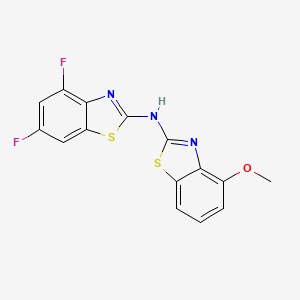
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
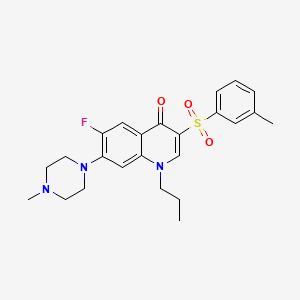

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)